molecular formula C16H16N2O4 B3722434 (NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine

(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B3722434
M. Wt: 300.31 g/mol
InChI Key: WKHAEMSIWFZXOP-JRDMOELTSA-N
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Description

(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes hydroxyimino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to produce 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by improving reaction conditions and using efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.

    Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its hydroxyimino and methoxyphenyl groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine apart is its dual functionality, combining hydroxyimino and methoxyphenyl groups, which allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)15(17-19)16(18-20)12-5-9-14(22-2)10-6-12/h3-10,19-20H,1-2H3/b17-15-,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHAEMSIWFZXOP-JRDMOELTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\O)/C(=N\O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine
Reactant of Route 2
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine
Reactant of Route 3
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine
Reactant of Route 4
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine
Reactant of Route 5
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine
Reactant of Route 6
Reactant of Route 6
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.